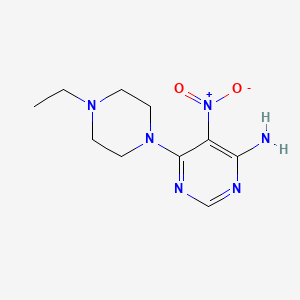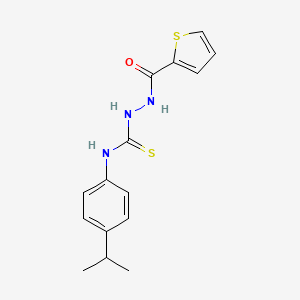
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide
描述
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide, also known as ITC-1, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a hydrazinecarbothioamide derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学研究应用
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide exhibits cytotoxic effects on cancer cells, making it a promising candidate for the development of anticancer drugs. N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa, making it a potential candidate for the development of antibacterial agents.
作用机制
The mechanism of action of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in the biosynthesis of certain molecules. For example, N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of nucleotides. This inhibition may lead to the depletion of nucleotides, which are essential for DNA synthesis and cell division, ultimately resulting in cell death.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide can induce apoptosis, or programmed cell death, in cancer cells. N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit antibacterial activity by inhibiting the growth of bacteria.
实验室实验的优点和局限性
One advantage of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is that it exhibits cytotoxic effects on cancer cells, making it a promising candidate for the development of anticancer drugs. In addition, N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide has been found to exhibit antibacterial activity, making it a potential candidate for the development of antibacterial agents. However, one limitation of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for research on N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. First, further studies are needed to elucidate the mechanism of action of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide. This will help to better understand how the compound exerts its effects and may aid in the development of more effective therapeutic agents. Second, studies are needed to investigate the potential of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide as an anticancer drug and antibacterial agent in vivo. This will help to determine the efficacy and safety of the compound in animal models. Finally, studies are needed to investigate the potential of N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide for the treatment of other diseases, such as viral infections and autoimmune disorders.
属性
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS2/c1-10(2)11-5-7-12(8-6-11)16-15(20)18-17-14(19)13-4-3-9-21-13/h3-10H,1-2H3,(H,17,19)(H2,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFWIARMXUZLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-(2-thienylcarbonyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]ethanamine](/img/structure/B4137257.png)
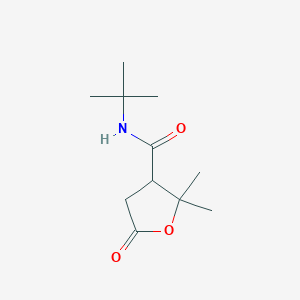
![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)
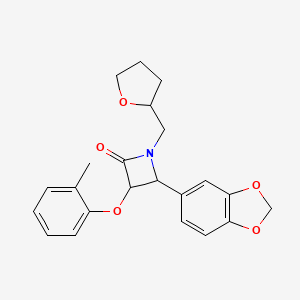
![N-(3-chlorophenyl)-5-nitro-2-[(1-phenylethyl)amino]benzamide](/img/structure/B4137295.png)
![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B4137298.png)
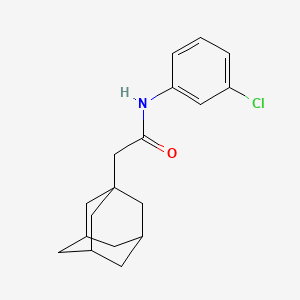
![2-(1-adamantyl)-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B4137314.png)
![6-iodo-3-(2-methoxyphenyl)-2-{[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B4137318.png)
![2-[4-(benzylamino)-4-oxobutanoyl]-N-cyclohexylhydrazinecarboxamide](/img/structure/B4137326.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B4137354.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4137358.png)
